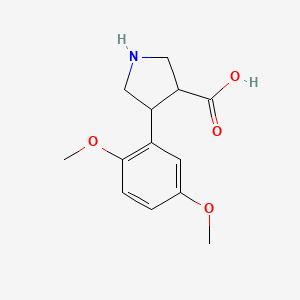

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Description

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 2,5-dimethoxy-substituted phenyl group at the 4-position and a carboxylic acid moiety at the 3-position.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H17NO4/c1-17-8-3-4-12(18-2)9(5-8)10-6-14-7-11(10)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16) |

InChI Key |

SVMHXTIPNZWSCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CNCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,5-dimethoxyphenyl group. This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs vary in aryl substituents, altering electronic and steric profiles:

Key Observations :

Key Observations :

Commercial and Practical Considerations

- Industrial Availability : The 3,5-dimethoxy analog is marketed at 90% purity (industrial grade) in 25 kg drums, suggesting scalability . In contrast, dichlorophenyl and BOC-protected variants are often discontinued or require specialized synthesis .

- Regulatory Compliance : Hydrochloride salts (e.g., dichlorophenyl analog) require stringent storage (2–8°C) and carry irritant labels , whereas methoxy-substituted compounds may pose fewer handling challenges.

Biological Activity

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H17N1O4

- Molecular Weight : 251.28 g/mol

- IUPAC Name : 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Synthesis

The synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining pyrrolidine derivatives with substituted phenols.

- Carboxylation : Introducing the carboxylic acid group through various carboxylation techniques.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid was tested against several Gram-positive pathogens, demonstrating effective inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Klebsiella pneumoniae | 18 | 16 |

| Acinetobacter baumannii | 12 | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. In vitro studies using A549 human lung adenocarcinoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | 25 | A549 (lung adenocarcinoma) |

| Cisplatin | 10 | A549 |

The biological activities of 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis of cell wall components in bacteria.

- Cell Cycle Arrest : In cancer cells, it may induce apoptosis by disrupting cell cycle progression.

Case Studies

-

Study on Antimicrobial Resistance :

A study investigated the efficacy of various pyrrolidine derivatives against multidrug-resistant bacterial strains. The results showed that compounds similar to 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid had enhanced activity against resistant strains due to their unique structural features . -

Anticancer Efficacy in Lung Cancer Models :

Research involving the A549 cell line demonstrated that treatment with this compound led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Answer : A typical synthesis involves condensing 2,5-dimethoxybenzaldehyde with pyrrolidine derivatives. For example, reacting 2,5-dimethoxybenzaldehyde with pyrrolidine-3-carboxylic acid precursors under acidic conditions (e.g., HCl catalysis) at elevated temperatures (~80–100°C) can yield the target compound. Methyl chloroformate or other carboxyl-activating agents may facilitate ester formation, which is subsequently hydrolyzed to the carboxylic acid . Yield optimization requires precise control of stoichiometry, solvent choice (e.g., toluene or DMF), and reaction time to minimize side products like over-oxidized or dimerized species .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Answer :

- NMR : and NMR confirm the pyrrolidine ring structure and substituent positions. The methoxy groups (2,5-dimethoxy) appear as singlets (~δ 3.7–3.9 ppm), while pyrrolidine protons show characteristic splitting patterns (e.g., δ 2.5–3.5 ppm for CH groups) .

- HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., [M+H] at m/z 294.1). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and O-H stretches (~2500–3500 cm) confirm functional groups .

Q. What preliminary biological activities have been reported for structurally similar pyrrolidine derivatives?

- Answer : Analogous compounds (e.g., chlorophenyl or trifluoromethyl-substituted pyrrolidines) exhibit antimicrobial, enzyme inhibitory (e.g., kinase or protease), and anticancer activities. The dimethoxyphenyl moiety may enhance lipid solubility and receptor binding, though specific activity for this compound requires empirical validation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid be resolved?

- Answer : The pyrrolidine ring introduces potential stereoisomers (e.g., cis/trans or R/S configurations). Chiral resolution methods include:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- X-ray crystallography : Determines absolute configuration by analyzing crystal packing and anomalous scattering .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization reactions can enforce desired stereochemistry .

Q. How do structural modifications (e.g., substituent position or electronic effects) impact biological activity?

- Answer :

- Substituent position : Moving the methoxy groups from 2,5- to 3,5-positions alters steric bulk and electronic distribution, potentially shifting binding affinity for targets like G-protein-coupled receptors .

- Carboxylic acid vs. ester : The free carboxylic acid enhances hydrogen-bonding interactions in enzyme active sites compared to ester derivatives, as seen in protease inhibitor studies .

- Quantitative SAR (QSAR) : Computational models (e.g., molecular docking with AutoDock Vina) predict interactions with biological targets by correlating logP, polar surface area, and binding scores .

Q. What strategies address contradictions in reported bioactivity data for pyrrolidine derivatives?

- Answer : Discrepancies often arise from:

- Purity issues : Impurities (>5%) from incomplete purification can skew assay results. Repetitive recrystallization or preparative HPLC is advised .

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .

- Stereochemical ambiguity : Ensure enantiopure samples are tested, as racemic mixtures may mask activity .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining enantiomeric excess?

- Answer :

- Catalyst selection : Palladium/copper catalysts with chiral ligands (e.g., Josiphos) improve enantioselectivity (>90% ee) in cyclization steps .

- Solvent optimization : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity without compromising yield .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time and side products .

Methodological Guidance

- Stereochemical Analysis : Combine NMR coupling constants (e.g., ) with circular dichroism (CD) spectroscopy to assign configurations .

- Biological Assay Design : Use dose-response curves (IC/EC) and selectivity profiling against related targets (e.g., kinase panels) to validate specificity .

- Computational Modeling : Employ density functional theory (DFT) to predict reactive intermediates and transition states in synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.